molecular formula C9H11ClO B1352675 1-(1-chloroethyl)-4-methoxybenzene CAS No. 1538-89-2

1-(1-chloroethyl)-4-methoxybenzene

Cat. No.: B1352675
CAS No.: 1538-89-2
M. Wt: 170.63 g/mol
InChI Key: ZVBHVYBULNCPQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-chloroethyl)-4-methoxybenzene is an organic compound with the molecular formula C9H11ClO. It is a derivative of benzene, where a chlorine atom and a methoxy group are attached to the benzene ring. This compound is known for its applications in various chemical processes and is characterized by its chlorine and methoxy functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-chloroethyl)-4-methoxybenzene typically involves the chlorination of 1-(4-methoxyphenyl)ethanol. This reaction is carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under reflux conditions. The reaction proceeds via the formation of an intermediate chloroethyl ether, which is then converted to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

1-(1-chloroethyl)-4-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: 1-(1-hydroxyethyl)-4-methoxybenzene, 1-(1-aminoethyl)-4-methoxybenzene.

    Oxidation: 1-(4-methoxyphenyl)ethanal, 1-(4-methoxyphenyl)ethanoic acid.

    Reduction: 1-(1-ethyl)-4-methoxybenzene.

Scientific Research Applications

1-(1-chloroethyl)-4-methoxybenzene is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of other organic compounds.

    Biology: In the study of enzyme-catalyzed reactions involving halogenated compounds.

    Medicine: As a precursor in the synthesis of pharmaceutical agents.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-chloroethyl)-4-methoxybenzene involves electrophilic aromatic substitution reactions. The chlorine atom acts as an electrophile, which can be attacked by nucleophiles. The methoxy group, being an electron-donating group, activates the benzene ring towards electrophilic substitution, making it more reactive .

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-(1-chloroethyl)-: Similar structure but lacks the methoxy group.

    Benzene, 1-(1-chloroethenyl)-: Contains a double bond instead of a single bond in the ethyl group.

    Benzene, 1-(1-chloroethyl)-4-hydroxy-: Contains a hydroxyl group instead of a methoxy group.

Uniqueness

1-(1-chloroethyl)-4-methoxybenzene is unique due to the presence of both chlorine and methoxy groups, which impart distinct chemical reactivity and properties. The methoxy group enhances the electron density of the benzene ring, making it more susceptible to electrophilic substitution reactions compared to its analogs .

Properties

IUPAC Name

1-(1-chloroethyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBHVYBULNCPQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456520
Record name Benzene, 1-(1-chloroethyl)-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1538-89-2
Record name Benzene, 1-(1-chloroethyl)-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.